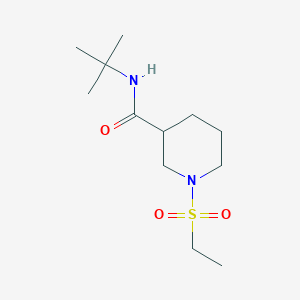![molecular formula C21H25N3O3 B4424569 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4424569.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethoxybenzamide
Descripción general
Descripción
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethoxybenzamide, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) that has gained attention for its potential use in various scientific research applications.
Mecanismo De Acción
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethoxybenzamide selectively inhibits the activation of PKC by binding to the regulatory domain of the enzyme. This binding prevents the translocation of PKC from the cytosol to the plasma membrane, which is necessary for its activation. By inhibiting PKC activation, this compound can modulate various cellular processes that are regulated by PKC.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes that are regulated by PKC. For example, this compound has been shown to inhibit T cell activation and proliferation, which makes it a potential therapeutic agent for autoimmune diseases. This compound has also been shown to inhibit the growth of cancer cells, which makes it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has several advantages for use in lab experiments. For example, it is a selective inhibitor of PKC, which makes it useful for studying the role of PKC in various cellular processes. This compound also has good solubility in aqueous solutions, which makes it easy to use in various experimental setups. However, this compound also has some limitations. For example, it has a relatively short half-life in vivo, which limits its use in animal studies.
Direcciones Futuras
There are several future directions for the use of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethoxybenzamide in scientific research. One potential direction is the use of this compound as a therapeutic agent for autoimmune diseases. This compound has been shown to inhibit T cell activation and proliferation, which makes it a potential treatment for diseases such as multiple sclerosis and rheumatoid arthritis. Another potential direction is the use of this compound as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells, which makes it a potential treatment for various types of cancer. Finally, this compound could be used to study the role of PKC in various cellular processes, which could lead to a better understanding of the underlying mechanisms of various diseases.
Aplicaciones Científicas De Investigación
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has shown potential for use in various scientific research applications due to its selective inhibition of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. This compound has been shown to inhibit the activation of PKC in various cell types, including T cells, B cells, and dendritic cells.
Propiedades
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-18-10-8-17(9-11-18)21(26)22-19-6-4-5-7-20(19)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPFGAKVRJNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4424491.png)


![N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424515.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4424516.png)
![(3-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4424524.png)
![3-(4-chlorophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4424529.png)
![2-(4-methoxyphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4424537.png)

![2-methyl-N-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4424555.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]azepane](/img/structure/B4424574.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B4424581.png)
